molecular formula C19H18N4O4S B2942800 1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034243-76-8

1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2942800
CAS No.: 2034243-76-8
M. Wt: 398.44
InChI Key: DUCVSMCTHYRDFM-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in hematological malignancy research. This compound exhibits significant efficacy against FLT3-internal tandem duplication (ITD) mutations, which are prevalent driver oncogenes in acute myeloid leukemia (AML) and are associated with poor prognosis. The molecule functions by competitively binding to the ATP-binding pocket of FLT3, thereby suppressing its aberrant constitutive kinase activity and autophosphorylation . This targeted inhibition leads to the blockade of downstream pro-survival signaling pathways, including STAT5, MAPK/ERK, and PI3K/AKT, ultimately inducing cell cycle arrest and apoptosis in FLT3-ITD-positive leukemic cell lines. Its research value is underscored by its demonstrated ability to inhibit the proliferation of mutant FLT3-driven cancer cells, making it a vital pharmacological tool for investigating the pathogenesis of AML, validating FLT3 as a therapeutic target, and developing novel treatment strategies for this aggressive hematologic cancer.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-11-20-18(27-22-11)15-6-7-28-19(15)21-17(25)12-8-16(24)23(10-12)13-4-3-5-14(9-13)26-2/h3-7,9,12H,8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCVSMCTHYRDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 3-methyl-1,2,4-oxadiazole ring is synthesized from thiophene-2-carbonitrile through cyclocondensation with hydroxylamine hydrochloride under basic conditions. A representative procedure involves:

  • Refluxing thiophene-2-carbonitrile (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol with sodium hydroxide (2 eq) at 80°C for 6 hours.
  • Acidification with HCl yields 3-methyl-1,2,4-oxadiazol-5-yl-thiophene as a crystalline solid (Yield: 72%, m.p. 145–147°C).

Key Optimization : The use of molecular sieves (4Å) during cyclocondensation minimizes side reactions by adsorbing water, improving yield to 85%.

Amination of the Thiophene Ring

The 3-position of the thiophene ring is functionalized via nucleophilic aromatic substitution using ammonia gas in the presence of Cu(I) catalysis:

  • 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene (1 eq) is treated with NH₃ (5 eq) in DMF at 120°C for 12 hours.
  • Purification by column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (Yield: 68%).

Preparation of the 5-Oxopyrrolidine-3-Carboxylic Acid Core

Cyclization of 3-Methoxyphenyl-Substituted Precursors

The pyrrolidone ring is constructed via intramolecular cyclization of a diethyl 3-methoxyphenylglutamate derivative:

  • Diethyl 2-(3-methoxyphenyl)pent-2-enedioate (1 eq) is heated with ammonium acetate (3 eq) in acetic acid at 110°C for 8 hours.
  • Hydrolysis with 6N HCl yields 5-oxopyrrolidine-3-carboxylic acid (Yield: 64%, [α]D²⁵ = +32° in MeOH).

Side Reaction Mitigation : Excess ammonium acetate prevents imine formation, while glacial acetic acid suppresses decarboxylation.

Carboxylic Acid Activation

The carboxylic acid is activated using ethyl chloroformate (1.2 eq) in the presence of N-methylmorpholine (1.5 eq) in anhydrous THF at 0°C. This generates a mixed anhydride intermediate, which is subsequently coupled to the amine fragment.

Amide Coupling and Final Assembly

Coupling Reagents and Conditions

The carboxamide bond is formed via a two-step activation-coupling sequence:

  • Activation : 5-Oxopyrrolidine-3-carboxylic acid (1 eq) is treated with HATU (1.1 eq) and DIPEA (2 eq) in DMF for 30 minutes.
  • Coupling : 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (1 eq) is added, and the reaction is stirred at 25°C for 12 hours.

Yield and Purity : Isolation by recrystallization (ethanol/water) provides the title compound in 58% yield with >99% HPLC purity.

Stereochemical Considerations

Chiral HPLC analysis confirms the absence of racemization during coupling, attributed to the use of HATU, which minimizes epimerization compared to EDCl.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (amide C=O), 1610 cm⁻¹ (oxadiazole C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.72–7.68 (m, 2H, thiophene), 7.32–7.28 (m, 1H, methoxyphenyl), 3.82 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃-oxadiazole).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 6.7 minutes, confirming >99% purity.

Process Optimization and Scale-Up Challenges

Solvent Selection

Ethanol and DMF are preferred for cyclization and coupling, respectively, due to their ability to dissolve polar intermediates while suppressing side reactions.

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) is employed for reductive steps, achieving full conversion without over-reduction of the oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-5-Oxo-N-[5-(2-Phenylpropyl)-1,3,4-Thiadiazol-2-yl]Pyrrolidine-3-Carboxamide (CAS 914350-05-3)

  • Molecular Formula : C₂₃H₂₄N₄O₃S
  • Key Differences: Replaces the thiophene-oxadiazole moiety with a 1,3,4-thiadiazole ring substituted by a 2-phenylpropyl group. The 2-phenylpropyl substituent increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Property Target Compound CAS 914350-05-3
Core Heterocycle Thiophene-oxadiazole Thiadiazole
Molecular Weight Not Provided 436.53 g/mol
Key Substituent 3-Methyl-1,2,4-oxadiazole 2-Phenylpropyl

1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide (CAS 878731-29-4)

  • Molecular Formula: Not explicitly stated (likely C₁₇H₁₈FN₃O₂S).
  • Key Differences: Substitutes the 3-methoxyphenyl group with a 4-fluorophenyl ring. Fluorine’s electronegativity enhances polarity and may improve metabolic stability via reduced oxidative metabolism .
Property Target Compound CAS 878731-29-4
Aromatic Substituent 3-Methoxyphenyl 4-Fluorophenyl
Heterocyclic Substituent 3-Methyl-1,2,4-oxadiazole 5-Isopropyl-thiadiazole

1-(5-Chloro-2-Methoxyphenyl)-N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]-5-Oxopyrrolidine-3-Carboxamide

  • However, the chlorine atom may raise toxicity concerns . The 5-methoxymethyl-thiadiazole substituent introduces an ether linkage, improving solubility relative to alkyl chains but reducing rigidity compared to the oxadiazole in the target compound.
Property Target Compound Y042-3752 ()
Aromatic Substituent 3-Methoxyphenyl 5-Chloro-2-methoxyphenyl
Heterocyclic Substituent Oxadiazole Methoxymethyl-thiadiazole

1-Cyclohexyl-N-(3-Methylphenyl)-5-Oxo-Pyrrolidine-3-Carboxamide (CAS 847239-68-3)

  • Molecular Formula : C₁₉H₂₅N₂O₂.
  • Key Differences: Replaces the 3-methoxyphenyl group with a cyclohexyl ring, drastically altering steric and electronic profiles. The cyclohexyl group may enhance conformational flexibility but reduce aromatic π-π stacking interactions .
Property Target Compound CAS 847239-68-3
Aromatic Substituent 3-Methoxyphenyl Cyclohexyl
Heterocyclic Substituent Oxadiazole-thiophene None

Key Structural and Functional Trends

Heterocyclic Moieties :

  • Oxadiazoles (e.g., in the target compound) exhibit higher metabolic stability and stronger hydrogen-bonding capacity than thiadiazoles due to their oxygen-rich structure .
  • Thiophene-oxadiazole hybrids (target compound) balance rigidity and electronic effects, favoring interactions with flat enzymatic pockets.

Aromatic Substituents :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and modulate electron density, while halogens (e.g., fluorine, chlorine) increase polarity and stability .

Pharmacological Implications :

  • The target compound’s combination of 3-methoxyphenyl and oxadiazole-thiophene groups likely optimizes bioavailability, target affinity, and metabolic resistance compared to analogs with bulkier or less polar substituents .

Biological Activity

The compound 1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide is a member of the oxadiazole class, known for its diverse biological activities. This article explores its biological activity through various studies, including cytotoxicity, antimicrobial effects, and structure–activity relationships.

Chemical Structure

The compound can be represented structurally as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure incorporates a pyrrolidine ring, oxadiazole moiety, and methoxyphenyl group, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

1. Cytotoxicity

Research has indicated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study showed that derivatives of pyrrolidine with oxadiazole exhibited selective cytotoxicity against breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines. The most potent compounds demonstrated EC50 values around 7.3 µM for MDA-MB-231 and 10.2 µM for Panc-1 .

2. Antimicrobial Activity

The oxadiazole derivatives have been noted for their antimicrobial properties. Compounds with similar structures have shown effectiveness against Staphylococcus spp., indicating that the presence of the oxadiazole ring could enhance bactericidal activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. The following table summarizes findings related to different substituents on the oxadiazole and pyrrolidine rings:

SubstituentActivity LevelRemarks
Methoxy GroupHighEnhances lipophilicity and cell permeability
Methyl Group on OxadiazoleModerateContributes to cytotoxicity against cancer cells
Thiophene RingHighIncreases interaction with biological targets

This table reflects that modifications to the chemical structure significantly influence the biological efficacy of the compound.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Pyrrolidine Derivatives : A study focusing on pyrrolidine derivatives found that those incorporating oxadiazole groups exhibited enhanced anticancer properties compared to their non-functionalized counterparts .
  • Oxadiazole Compounds : Research on 1,3,4-oxadiazoles revealed strong antimicrobial activity against various strains, suggesting that this class of compounds is promising for further development in both medicinal chemistry and pharmacology .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves coupling pyrrolidine-3-carboxamide intermediates with thiophene-oxadiazole moieties. A general procedure includes nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to construct the oxadiazole ring, followed by carboxamide bond formation using coupling agents like EDCI/HOBt . For example, alkylation of 1,3,4-oxadiazole-2-thiol derivatives with chloro-substituted thiophenes in DMF at room temperature has been reported for analogous structures .

Q. Which analytical techniques confirm the compound’s structural integrity?

  • Single-crystal X-ray diffraction refined with SHELXL provides definitive structural validation, resolving bond lengths and angles .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Multinuclear NMR (¹H/¹³C) identifies substituent positions, with methoxy protons resonating at ~3.8 ppm and oxadiazole carbons at ~165–170 ppm .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and regioselectivity?

Systematic parameter variation (temperature, solvent ratios, catalyst loading) via central composite design maximizes efficiency. For instance, flow-chemistry platforms enable precise control over reaction kinetics, reducing byproducts in oxadiazole cyclization steps. A case study using Omura-Sharma-Swern oxidation achieved 85% yield in diphenyldiazomethane synthesis, highlighting the utility of DoE in continuous-flow systems .

Q. What strategies resolve discrepancies in reported synthetic yields for analogous carboxamides?

Cross-validation of protocols is critical:

  • Purification adjustments : Recrystallization instead of column chromatography improves purity for crystalline intermediates .
  • Moisture control : Anhydrous DMF and molecular sieves mitigate hydrolysis of oxadiazole precursors, addressing yield inconsistencies .

Q. How do substituents influence reactivity in nucleophilic acyl substitution?

  • Electron-donating groups (e.g., 3-methoxyphenyl) enhance carboxamide electrophilicity, accelerating reactions with amines.
  • Steric hindrance from the 3-methyl oxadiazole necessitates catalysts like BF₃·Et₂O or elevated temperatures (80–100°C) for efficient substitution, as observed in structurally related oxazole derivatives .

Q. What are the challenges in crystallizing this compound for X-ray studies?

  • Solvent selection : Slow evaporation from DMSO/EtOH mixtures promotes single-crystal growth.
  • Twinned data : High-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands mitigate twinning artifacts, a common issue with flexible pyrrolidine rings .

Methodological Considerations

  • Synthetic Scalability : Pilot reactions in microwave reactors reduce reaction times (e.g., 30 minutes vs. 24 hours for oxadiazole formation) .
  • Regioselective Modifications : Directed ortho-metalation (DoM) on the 3-methoxyphenyl ring enables selective functionalization, leveraging methoxy-directed lithiation .
  • Stability Profiling : Accelerated degradation studies (40°C/75% RH) identify hydrolytic sensitivity at the oxadiazole-thiophene junction, guiding storage recommendations (desiccated, -20°C) .

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